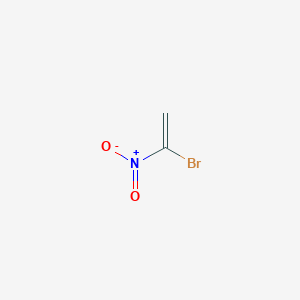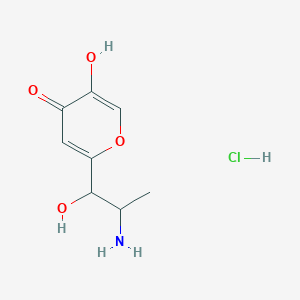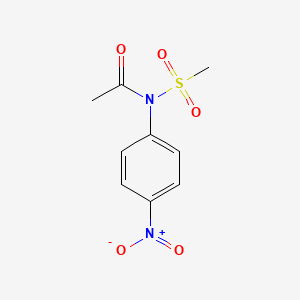![molecular formula C5H5N5 B14605507 1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl- CAS No. 61139-69-3](/img/structure/B14605507.png)
1,2,4-Triazolo[4,3-b][1,2,4]triazine, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazine derivatives with nitriles can lead to the formation of triazoles, which can then be further cyclized to form triazines .
Industrial Production Methods
Industrial production of 6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine is unique due to its specific structure and the presence of both triazole and triazine rings.
Propiedades
Número CAS |
61139-69-3 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
6-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-6-5-8-7-3-10(5)9-4/h2-3H,1H3 |
Clave InChI |
BEBXUXLNWPDQPS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C=NN=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,4,5-Triacetyloxy-6-(2-chloroethylcarbamoylamino)oxan-2-yl]methyl acetate](/img/structure/B14605430.png)
![(Z)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(methyl)phosphane](/img/structure/B14605456.png)
![6-Oxo-6-[(propan-2-yl)sulfanyl]hexanoic acid](/img/structure/B14605457.png)



![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)

![Benzenamine, 4-[1,1-bis(methylthio)ethyl]-](/img/structure/B14605488.png)
![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)



